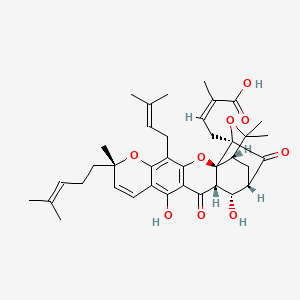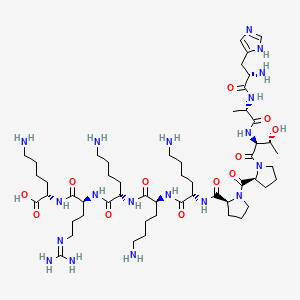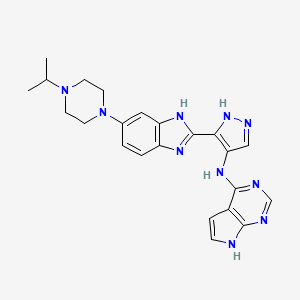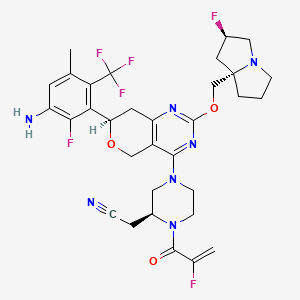
NCP2 Anchor
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NCP2 Anchor is a compound employed in synthesizing exon jumping oligomer conjugates. These conjugates align with specific target sequences within the human anti-muscular atrophy protein gene to promote exon 52 skipping, facilitating research into muscular dystrophy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NCP2 Anchor involves the preparation of exon jumping oligomer conjugates. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the compound is typically synthesized in research laboratories under controlled conditions to ensure its purity and efficacy .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as the compound is primarily used for research purposes. The production involves standard chemical synthesis techniques, including the use of organic solvents and reagents, followed by purification processes such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
NCP2 Anchor undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: This compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
NCP2 Anchor is extensively used in scientific research, particularly in the following fields:
Chemistry: It is used to study the synthesis and properties of exon jumping oligomer conjugates.
Biology: The compound is employed in research related to muscular dystrophy, as it promotes exon 52 skipping in the human anti-muscular atrophy protein gene.
Medicine: this compound is used in preclinical studies to explore potential therapeutic applications for muscular dystrophy.
Wirkmechanismus
NCP2 Anchor exerts its effects by synthesizing exon jumping oligomer conjugates that align with specific target sequences within the human anti-muscular atrophy protein gene. This alignment promotes exon 52 skipping, which is a crucial step in the research of muscular dystrophy. The molecular targets and pathways involved include the specific sequences within the gene that are responsible for exon skipping .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to NCP2 Anchor include other exon skipping oligomer conjugates used in muscular dystrophy research. These compounds share similar mechanisms of action but may differ in their specific target sequences and efficacy.
Uniqueness
This compound is unique in its ability to specifically promote exon 52 skipping within the human anti-muscular atrophy protein gene. This specificity makes it a valuable tool in the research of muscular dystrophy, distinguishing it from other exon skipping compounds .
Eigenschaften
Molekularformel |
C38H36N4O8 |
|---|---|
Molekulargewicht |
676.7 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 1-[2-nitro-4-(4-tritylpiperazine-1-carbonyl)phenyl]propan-2-yl carbonate |
InChI |
InChI=1S/C38H36N4O8/c1-27(49-37(46)50-41-34(43)19-20-35(41)44)25-28-17-18-29(26-33(28)42(47)48)36(45)39-21-23-40(24-22-39)38(30-11-5-2-6-12-30,31-13-7-3-8-14-31)32-15-9-4-10-16-32/h2-18,26-27H,19-25H2,1H3 |
InChI-Schlüssel |
BGQUCUWSGFPULH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)[N+](=O)[O-])OC(=O)ON6C(=O)CCC6=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoic acid](/img/structure/B12388994.png)



![N-[3-chloro-4-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B12389023.png)




![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-4,6-dimethoxy-3-[(E)-3-phenylprop-2-enoyl]phenoxy]oxane-2-carboxylic acid](/img/structure/B12389039.png)




